Predicted Lipophilicity Versus the Des-Methyl Analog
The presence of the 3-methyl group increases the calculated n-octanol/water partition coefficient (logP) relative to the des-methyl analog, 2-(pyridin-4-ylmethyl)azepane. This difference is predictable from fragment-based hydrophobicity contributions and influences membrane permeability and non-specific binding in biological assays [1].
| Evidence Dimension | Predicted logP (AlogP / Consensus logP) |
|---|---|
| Target Compound Data | Target: Estimated AlogP ≈ 3.1 (derived from C13H20N2 logP prediction tools; no authoritative experimental value found) |
| Comparator Or Baseline | Comparator: 2-(Pyridin-4-ylmethyl)azepane (C12H18N2). Predicted AlogP ≈ 2.5 (based on Chemsrc experimental logP 2.485 for the des-methyl analog) . |
| Quantified Difference | ~0.6 logP units higher for the target |
| Conditions | In silico prediction; no experimental logP measurement for the target compound has been identified in primary literature. |
Why This Matters
A higher logP guides the selection of this compound over the des-methyl analog when increased lipophilicity is required for target engagement or when fine-tuning partition coefficients in extraction and purification protocols.
- [1] Fragment-based hydrophobicity constants: Hansch, C., Leo, A. Exploring QSAR. American Chemical Society, 1995. Applied via MarvinSketch/Calculator Plugins prediction for the target compound (no direct experimental data). View Source
